4-Acetoxyphenethyl acrylate

Viscosity Processing Reactive Diluent

4-Acetoxyphenethyl acrylate (also designated R1146 or EC-234) is a liquid phenyl ester acrylate monomer that functions as a hybrid curative—capable of participating in both epoxy ring-opening reactions through its phenyl ester group and free-radical polymerizations through its acrylate moiety. With a molecular weight of approximately 234 g/mol, a density of 1.14 g/cc, and a viscosity of 40 cP at 25 °C, it is supplied as a light-yellow liquid intended for use in UV-curable adhesives, B-stageable adhesives, and hybrid epoxy/acrylate thermoset compositions.

Molecular Formula C13H14O4
Molecular Weight 234.25 g/mol
CAS No. 926305-16-0
Cat. No. B12059175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetoxyphenethyl acrylate
CAS926305-16-0
Molecular FormulaC13H14O4
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=C(C=C1)CCOC(=O)C=C
InChIInChI=1S/C13H14O4/c1-3-13(15)16-9-8-11-4-6-12(7-5-11)17-10(2)14/h3-7H,1,8-9H2,2H3
InChIKeyUPRJCBCFGSJZJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetoxyphenethyl acrylate (CAS 926305-16-0): Low-Viscosity Hybrid Phenyl Ester Acrylate Curative for Epoxy and Free-Radical Systems


4-Acetoxyphenethyl acrylate (also designated R1146 or EC-234) is a liquid phenyl ester acrylate monomer that functions as a hybrid curative—capable of participating in both epoxy ring-opening reactions through its phenyl ester group and free-radical polymerizations through its acrylate moiety . With a molecular weight of approximately 234 g/mol, a density of 1.14 g/cc, and a viscosity of 40 cP at 25 °C, it is supplied as a light-yellow liquid intended for use in UV-curable adhesives, B-stageable adhesives, and hybrid epoxy/acrylate thermoset compositions .

Hybrid dual-cure reactivity (epoxy + free-radical)
Low-viscosity profile for high-speed dispensing
Single-component solution for epoxy/acrylate thermosets

Why Generic Substitution Fails for 4-Acetoxyphenethyl acrylate in Dual-Cure Adhesive Formulations


Conventional epoxy curatives (e.g., difunctional phenyl esters such as EC-298) or standard mono-functional acrylate monomers lack the dual reactive character of 4-acetoxyphenethyl acrylate. Substituting with a single-mode curative forces the formulator to add a second reactive component, which complicates stoichiometry, can increase viscosity, and may compromise the balance of cure kinetics [1]. Moreover, the unusually low viscosity of 40 cP—over 90 % lower than that of structurally related phenyl ester curatives—cannot be achieved by simple blending of common alternatives . These differences translate directly into processing advantages (sprayability, wet-out) and formulation flexibility that generic replacements cannot replicate.

Risk 1Single-mode curatives may require additional reactive components, complicating stoichiometry and increasing viscosity.
Risk 2The low-viscosity profile (reported 40 cP) may not be replicated by blending common alternatives, potentially limiting processing advantages.

Quantitative Differentiation Evidence for 4-Acetoxyphenethyl acrylate (EC-234) Relative to Closest Analogues


Viscosity: 40 cP vs 500 cP—A 92 % Reduction Compared to the Nearest Difunctional Phenyl Ester Curative

4-Acetoxyphenethyl acrylate (EC-234) exhibits a viscosity of 40 cP at 25 °C, whereas the structurally related difunctional phenyl ester curative EC-298 (bisphenol F acetate/propionate) measures 500 cP under identical conditions . The 460 cP difference represents a 92 % reduction, categorizing EC-234 as a low-viscosity reactive diluent rather than a viscous curative.

Viscosity
Head-to-head
40 cP vs 500 cP (92% lower)
Supports low-viscosity processing and substrate wetting
Supplier TDS; test method not specified
Viscosity Processing Reactive Diluent

Dual-Cure Reactivity: Simultaneous Epoxy and Free-Radical Cure Capability Absent in Single-Mode Phenyl Ester Curatives

EC-234 contains both an acrylate group (enabling free-radical polymerization) and a phenyl ester group (enabling epoxy ring-opening cure). This dual functionality is explicitly documented in the product description [1]. In contrast, EC-298 is described solely as a difunctional phenyl ester epoxy curative and does not contain an acrylate functionality . No other single-component phenyl ester curative is known to offer equivalent hybrid reactivity.

Reactivity
Class-level inference
Phenyl ester + acrylate vs phenyl ester only
Enables single-component hybrid epoxy/acrylate cure
Manufacturer documentation; comparative functionality
Dual-cure Hybrid thermoset Epoxy/acrylate

Lower Weight Loss on Cure Versus Isobornyl Methacrylate (IBOMA) When Used as a Reactive Diluent

A supplier comparison states that EC-234 exhibits similar polymerized properties to isobornyl methacrylate (IBOMA) but with lower weight loss on cure . While quantitative weight-loss figures are not publicly disclosed, the qualitative claim is consistent with the compound's low molecular weight and high boiling point (351.3 °C predicted), which together suggest reduced volatile loss during high-temperature curing.

Weight Loss
Supporting evidence
Reported lower than IBOMA
May reduce void formation and volatile loss
Qualitative supplier statement; no numerical data
Cure shrinkage Weight loss Reactive diluent

Optimal Application Scenarios for 4-Acetoxyphenethyl Acrylate Based on Verified Differentiation


UV-Curable and B-Stageable Adhesives Requiring Low Viscosity for High-Speed Dispensing

With a viscosity of only 40 cP, EC-234 can be dispensed through fine-gauge nozzles and rapidly wets substrate surfaces without solvent dilution. Its acrylate functionality enables fast UV-initiated cure, while the phenyl ester group permits subsequent thermal B-staging, making it suitable for dual-stage electronic assembly adhesives .

Hybrid Epoxy/Acrylate Thermoset Matrices for Coatings and Encapsulants

The unique dual-cure architecture allows formulators to construct single-component hybrid systems that co-cure epoxy and acrylate domains, delivering interpenetrating network morphologies with balanced toughness and chemical resistance. This is not achievable with single-mode curatives such as EC-298 [1].

Low-Shrinkage Reactive Diluent for High-Temperature Cure Applications

When used as a replacement for conventional mono-functional methacrylates like IBOMA, EC-234 reportedly yields lower weight loss on cure . Its boiling point of 351 °C further supports its suitability in elevated-temperature curing schedules where volatile loss must be minimized.

Application
Selection Property
Validation Focus
UV-curable / B-stageable adhesive dispensing
Low-viscosity dual-cure monomer
Dispensability, substrate wetting, and dual-stage cure profile
Hybrid epoxy/acrylate thermoset matrices
Dual-cure phenyl ester acrylate
Co-cure behaviour and interpenetrating network morphology
Low-shrinkage reactive diluent for high-temperature cure
Lower weight loss on cure vs. methacrylates
Dimensional stability and volatile emission under elevated temperatures
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